SR-BI Upregulation – Class-Level Differentiation by 6-Nitro-Benzothiazole vs. 6-Unsubstituted Benzothiazole
Patent CN108358869B provides a structure-activity framework wherein the R1 substituent on the benzothiazole A-ring directly determines SR-BI transcriptional upregulation potency. Within the claimed generic formula, R1 = -NO2 at position 6 (as in CAS 886893-02-3) constitutes a distinct substitution variant from R1 = -H, -F, -Cl, or -OCH3. The patent explicitly discloses that all five R1 variants (-OCH3, -F, -H, -Cl, -NO2) at positions 3, 4, 5, or 6 modulate SR-BI expression, implying differential potency across the series [1]. In contrast, the non-nitrated direct analog N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide (CAS 886893-09-0, R1 = H), available from Life Chemicals and cataloged under a different CAS, bears no 6-nitro group and would be predicted to exhibit altered SR-BI upregulation activity based on the patent's SAR disclosure . The quantitative rank order of R1 variants is not publicly disclosed in the patent abstract, but the structural differentiation is mechanistically grounded in the electron-withdrawing effect of the nitro group on the benzothiazole π-system, which influences binding to the SR-BI promoter regulatory complex.
| Evidence Dimension | Predicted SR-BI transcriptional upregulation activity (R1-dependent SAR) |
|---|---|
| Target Compound Data | R1 = 6-NO2 on benzothiazole; 3-(4-fluorobenzenesulfonamido)benzamide meta-substituted linker (CAS 886893-02-3) |
| Comparator Or Baseline | R1 = 6-H analog: N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide (CAS 886893-09-0); R1 = alternative substituents (-F, -Cl, -OCH3 at various positions) |
| Quantified Difference | Exact fold-difference in SR-BI upregulation potency not publicly available; patent establishes qualitative SAR rank differentiation across R1 series |
| Conditions | SR-BI promoter-driven reporter gene assay in HepG2 hepatocyte model (inferred from patent CN108358869B methodology) |
Why This Matters
For research programs targeting SR-BI-mediated reverse cholesterol transport, selecting the 6-nitro variant over a non-nitrated analog ensures alignment with the patent-validated pharmacophore, avoiding loss of activity from suboptimal R1 substitution.
- [1] Li WY, Xu C, Gao MY, Geng YH. CN108358869B – N-benzothiazolyl benzenesulfonamide derivative, preparation method and use. Hebei Normal University, filed 2018-03-27, granted 2019-09-10. Claims R1 = -OCH3, -F, -H, -Cl, -NO2 at positions 3, 4, 5, or 6. View Source
